(1R,2S)-Tramadol-d6 Hydrochloride
Beschreibung
Eigenschaften
Molekularformel |
C₁₆H₂₀D₆ClNO₂ |
|---|---|
Molekulargewicht |
305.87 |
Synonyme |
(1R,2S)-rel-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; trans-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; trans-Tramadol-d6 Hydrochloride; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Isotopic Differences
Table 1: Structural Comparison
| Compound Name | Configuration | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (1R,2S)-Tramadol-d6 Hydrochloride | (1R,2S) | C₁₆²H₆H₁₉NO₂·HCl | 305.87 | Six deuterium atoms on dimethylamino |
| (±)-cis-Tramadol Hydrochloride | (±)-cis | C₁₆H₂₅NO₂·HCl | 299.84 | Parent compound, racemic mixture |
| O-Desmethyl Tramadol Hydrochloride | N/A | C₁₅H₂₁NO₂·HCl | 285.8 | Major active metabolite |
| Tramadol Impurity A (Hydrochloride) | (1RS,2SR) | C₁₆H₂₅NO₂·HCl | 299.84 | Dehydrated cyclohexene derivative |
- Deuteration: The deuterated form exhibits isotopic differentiation, reducing metabolic degradation rates compared to non-deuterated tramadol, making it ideal for pharmacokinetic studies .
- Stereochemistry : The (1R,2S) configuration distinguishes it from (±)-cis-tramadol (racemic mixture) and enantiomers like (1S,2R)-tramadol .
Metabolic and Pharmacological Differences
Table 2: Metabolic Pathways
| Compound | Metabolic Pathway | Key Enzyme Involved | Half-Life (Hours) |
|---|---|---|---|
| (±)-cis-Tramadol Hydrochloride | O-demethylation (CYP2D6) | CYP2D6 | 5–7 |
| O-Desmethyl Tramadol | Glucuronidation | UGT1A8/2B7 | 9–12 |
| (1R,2S)-Tramadol-d6 Hydrochloride | Reduced O-demethylation | CYP2D6 (slower) | Extended |
- Deuterium Isotope Effect : The C-D bond in (1R,2S)-Tramadol-d6 resists cleavage by CYP2D6, prolonging its detection window in metabolic studies .
- Impurities: Tramadol Impurity A (dehydrated form) and Impurity B (cyclohexenyl derivative) are monitored in USP monographs but lack deuterium .
Regulatory and Quality Standards
- Purity : (1R,2S)-Tramadol-d6 must meet ≥95% purity (HPLC) for research use, whereas USP-grade tramadol requires 98–102% purity .
- Storage: The deuterated compound is stored at -20°C to prevent deuterium exchange, unlike non-deuterated tramadol, which is stable at room temperature in tight containers .
Vorbereitungsmethoden
Deuteration of the Tramadol Precursor
The synthesis begins with the enantiomerically pure (1R,2S)-tramadol precursor. Deuterium incorporation occurs at six positions: the N-methyl groups and the cyclohexanol ring (Figure 1).
Key Steps:
-
Deuteration of N-Methyl Groups :
The dimethylamino moiety undergoes hydrogen-deuterium exchange using deuterated methanol (CD3OD) or deuterium oxide (D2O) under acidic conditions. This step typically achieves >95% deuteration efficiency. -
Cyclohexanol Ring Deuteration :
The cyclohexanol ring is deuterated via catalytic deuteration using palladium-on-carbon (Pd/C) in deuterium gas (D2) at 80–100°C. This step ensures complete deuteration at the C3, C4, and C5 positions.
Reaction Conditions:
Hydrochloride Salt Formation
The deuterated free base is converted to its hydrochloride salt to enhance solubility and stability.
Procedure:
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 0–5°C |
| HCl Gas Flow Rate | 0.5 L/min |
| Crystallization Time | 2–3 hours |
| Final Purity (HPLC) | ≥99.0% |
Reaction Optimization and Stereochemical Control
Maintaining the (1R,2S) configuration is critical to preserving pharmacological activity.
Chiral Resolution Techniques
The racemic tramadol mixture is resolved using chiral stationary phase chromatography (CSP).
Chromatographic Conditions:
Deuterium Incorporation Efficiency
Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS).
Mass Spectrometry Data:
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial Scale Production Considerations
Scalability challenges include cost-effective deuterium sources and chiral resolution at scale.
Cost Optimization Strategies
Q & A
What validated chromatographic methods are recommended for quantifying (1R,2S)-Tramadol-d6 Hydrochloride in pharmacokinetic studies?
Basic
The quantification of (1R,2S)-Tramadol-d6 Hydrochloride in biological matrices can be achieved using reversed-phase HPLC with UV detection. A validated method involves:
- Column : Symmetry C18 or equivalent L7 columns (particle size 5 µm, 4.6 × 250 mm) .
- Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in gradient or isocratic modes, depending on impurity resolution requirements .
- Detection : UV absorption at 270–280 nm, optimized for tramadol derivatives .
- Sample preparation : Plasma or urine samples are extracted using liquid-liquid or solid-phase extraction, followed by filtration (0.8 µm glass fiber) to remove particulates .
System suitability requires ≤2% RSD for replicate injections of standard solutions (0.055 mg/mL in 0.1 N HCl) .
How should reference standards be prepared and characterized for analytical accuracy?
Basic
USP-compliant reference standards for (1R,2S)-Tramadol-d6 Hydrochloride should be prepared as follows:
- Standard solution : Accurately weigh 5–10 mg of USP Tramadol Hydrochloride RS and dissolve in 0.1 N HCl to achieve ~0.1 mg/mL .
- Characterization : Confirm identity via infrared spectroscopy (IR) and retention time matching using HPLC .
- Purity verification : Ensure ≤0.2% impurities (e.g., Related Compound A or B) via peak area normalization in chromatograms .
Deuterated analogs (e.g., O-Desmethyl-cis-tramadol-d6) may serve as internal standards for mass spectrometry, requiring isotopic purity ≥95% .
What advanced strategies resolve isomeric impurities in (1R,2S)-Tramadol-d6 Hydrochloride?
Advanced
Isomeric impurities (e.g., trans-enantiomers or cyclohexene derivatives) can be resolved using:
- Chiral chromatography : Utilize columns like Chiralpak AD-H with hexane:isopropanol:diethylamine (80:20:0.1) to separate (1R,2S) from (1S,2R) enantiomers .
- Impurity profiling : Quantify impurities (e.g., Related Compound A or B) via relative response factors (RRF) in HPLC, where RRF = (ri/rS) × (C/W) × F, with F pre-determined from calibration curves .
- Forced degradation : Expose the compound to heat, light, or acidic conditions to identify degradation products, ensuring method specificity .
How does microbial contamination affect the stability of (1R,2S)-Tramadol-d6 Hydrochloride in biological samples?
Advanced
Microbial activity (e.g., E. coli) in plasma or urine reduces stability by up to 30% over 48 hours at 37°C . Mitigation strategies include:
- Preservation : Add sodium azide (0.1% w/v) to inhibit bacterial growth .
- Storage : Freeze samples at -80°C (not -20°C) to minimize degradation, as even -20°C storage leads to 7–11% loss in one month .
- Rapid analysis : Process samples within 24 hours using validated LC-MS/MS methods to avoid metabolite interference .
What methodological considerations are critical for stability-indicating assays?
Basic
Stability-indicating assays must:
- Identify degradation products : Use accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage .
- Validate specificity : Demonstrate baseline separation between the parent compound and degradation peaks (resolution ≥2.0) .
- Quantify water content : Karl Fischer titration ensures ≤0.5% moisture, critical for hygroscopic hydrochloride salts .
How are deuterium isotope effects quantified in pharmacokinetic studies?
Advanced
Deuterium substitution alters metabolic stability and clearance:
- Mass spectrometry : Use MRM transitions (e.g., m/z 308→58 for Tramadol-d6) to track parent drug and metabolites (e.g., O-desmethyl-tramadol-d6) .
- Isotope effects : Compare AUC(0–∞) and t½ between deuterated and non-deuterated forms in crossover animal studies. Tramadol-d6 may exhibit 10–15% higher bioavailability due to reduced CYP2D6-mediated metabolism .
- Internal standards : Co-administer isotopically labeled analogs (e.g., O-Desmethyl-cis-tramadol-d6) to correct for extraction efficiency .
How do pharmacopeial updates impact impurity limits for (1R,2S)-Tramadol-d6 Hydrochloride?
Advanced
Regulatory changes (e.g., USP revisions) require method revalidation:
- Impurity thresholds : Recent updates increased the limit for Related Compound B from 0.1% to 0.2% .
- Column equivalence : If USP specifies Symmetry L7 columns, validate alternative columns (e.g., Zorbax SB-C18) using system suitability tests (RSD ≤2% for retention times) .
- Documentation : Maintain traceable records of method changes to comply with ICH Q2(R1) guidelines .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
